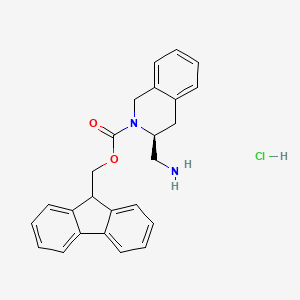

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Description

(S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral tetrahydroisoquinoline derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and an aminomethyl substituent at the 3-position. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to its stereochemical stability and compatibility with solid-phase synthesis protocols. The Fmoc group enhances solubility in organic solvents while protecting the amine during coupling reactions, enabling selective deprotection under mild basic conditions. Its hydrochloride salt form improves crystallinity and storage stability, making it advantageous for industrial-scale applications .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2.ClH/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24;/h1-12,19,24H,13-16,26H2;1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEYJJHSMJNNCC-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-12-2 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as isoquinoline derivatives and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process may include steps such as protection, deprotection, and purification to achieve the desired compound in high yield.

Chemical Reactions Analysis

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development :

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Case Study :

Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells. For instance, modifications to the amino group have led to increased potency in inhibiting tumor growth in vitro .

Synthesis of Bioactive Compounds

Building Block for Complex Molecules :

This compound is utilized as a building block in the synthesis of more complex isoquinoline derivatives. The Fmoc (Fluorenylmethyloxycarbonyl) group provides a protective function that can be selectively removed during peptide synthesis or other chemical reactions.

Table 1: Comparison of Synthetic Routes Using this compound

| Route | Yield (%) | Comments |

|---|---|---|

| Route A | 85% | Efficient for producing derivatives with high biological activity |

| Route B | 75% | More steps involved but yields diverse products |

| Route C | 90% | Quick and cost-effective for large-scale synthesis |

Neurological Research

Neuroprotective Effects :

Studies indicate that compounds derived from this compound may exhibit neuroprotective properties. These derivatives are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study :

In animal models of neurodegeneration, certain derivatives have shown a reduction in neuroinflammation and improved cognitive function . This suggests that the compound may play a role in developing therapeutic strategies for treating cognitive decline.

Analytical Chemistry

Analytical Applications :

The compound is also used in analytical chemistry as a standard for chromatography methods to separate and identify isoquinoline derivatives. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Mechanism of Action

The mechanism by which (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride with analogous tetrahydroisoquinoline derivatives, focusing on structural features, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Fmoc vs. Carboxylic Acid : The Fmoc group in the target compound improves synthetic versatility compared to the carboxylic acid derivative, which requires activation for coupling reactions.

- Chirality : The (S)-configuration at C3 in the target compound contrasts with the (1R,4R) diastereomer in , impacting binding affinity in enantioselective processes.

- Solubility : Hydroxyl and carboxylic acid substituents (e.g., in and ) increase hydrophilicity but limit compatibility with organic-phase reactions, whereas the Fmoc group balances polarity .

Reactivity and Stability

- Photoreactivity: Unlike 2-phenyl-1,2,3,4-tetrahydro-isoquinoline (), which undergoes rapid dehydrogenation under blue light with Ru catalysts, the Fmoc-protected derivative exhibits reduced photoreactivity due to steric hindrance and electronic stabilization of the amine .

- Acid Sensitivity : The hydrochloride salt form of the target compound ensures stability under acidic conditions, contrasting with freebase analogues (e.g., in ) that may degrade or oxidize .

Biological Activity

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a compound that belongs to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are known for their structural versatility and biological significance. They serve as key scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The modification of these compounds can lead to enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit potent antimicrobial properties. For instance, a study evaluating a series of isoquinoline dipeptides found that certain derivatives showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The compound with the best performance had a minimum inhibitory concentration (MIC) of 66 μM against E. coli, significantly outperforming standard antibiotics like ampicillin which had an MIC of 332 μM .

| Compound | Target Bacteria | MIC (μM) | Comparison with Ampicillin |

|---|---|---|---|

| 7g | E. coli | 66 | 5x more potent |

| 7e | P. aeruginosa | 83 | 4x more potent |

| 7c | C. albicans | 166 | 2x more potent |

Antitumor Activity

The THIQ scaffold has also been explored for its antitumor potential. Studies indicate that THIQ derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications at the nitrogen atom and the introduction of electron-donating groups have been linked to enhanced cytotoxicity against specific cancer types .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of THIQ derivatives. These compounds have been shown to exhibit anti-Alzheimer's activity by inhibiting acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. The SAR studies suggest that modifications on the tetrahydroisoquinoline core can improve binding affinity to AChE .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

- Functional Groups : The presence of electron-donating or electron-withdrawing groups can modulate the compound's reactivity and interaction with biological targets.

- Substituents : Variations in substituents on the isoquinoline ring can lead to significant changes in pharmacological profiles, enhancing selectivity and potency against specific pathogens or cancer cells .

Case Studies

- Antibacterial Efficacy : A case study involving the synthesis and evaluation of various THIQ derivatives reported that compounds modified with specific amino acids exhibited enhanced antibacterial effects against resistant strains of bacteria .

- Neuroprotective Mechanism : Another study focused on the neuroprotective effects demonstrated that certain THIQ derivatives could effectively inhibit AChE activity in vitro, suggesting their potential for treating neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling the tetrahydroisoquinoline core with the Fmoc-protected aminomethyl group. A general procedure (e.g., "Procedure A" from ) involves reacting the free amine with Fmoc-Cl in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Optimization strategies include:

- Temperature control : Maintain 0–5°C during coupling to minimize racemization.

- Purification : Use flash chromatography (silica gel, gradient elution with DCM:MeOH) followed by recrystallization from ethyl acetate/hexane to achieve >95% purity .

- Yield improvement : Pre-activate the Fmoc group with HOBt/DIC to enhance coupling efficiency.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : Compare ¹H/¹³C shifts with literature (e.g., δ ~4.6–5.4 ppm for Fmoc protons; δ ~7.1–7.3 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., m/z calcd for [M+H]⁺: ~442.33) .

- HPLC : Use a C18 column (MeCN:H₂O + 0.1% TFA) to assess purity (>98%) and detect diastereomers .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use gloves and PPE in a fume hood due to potential HCl vapor release. Avoid contact with moisture to prevent hydrolysis of the Fmoc group .

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation. Desiccate with silica gel to maintain stability >12 months .

Advanced: How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during synthesis under varying conditions?

Answer:

Contradictions often arise from solvent polarity, temperature, or impurities. Strategies include:

- Solvent standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently for NMR comparisons.

- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., de-Fmoc derivatives or racemized forms) .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational equilibria (e.g., amide bond rotation) .

Advanced: What strategies minimize racemization during Fmoc group introduction?

Answer:

- Chiral auxiliaries : Use (S)-configured starting materials (e.g., (S)-tetrahydroisoquinoline-3-carboxylic acid derivatives) to retain stereochemistry .

- Low-temperature coupling : Perform reactions at 0°C with slow addition of Fmoc-Cl.

- Chiral HPLC monitoring : Employ a Chiralpak AD-H column (hexane:IPA) to detect enantiomeric excess (>99% ee) .

Advanced: How does the tetrahydroisoquinoline scaffold influence reactivity in coupling reactions?

Answer:

- Steric hindrance : The rigid bicyclic structure limits access to the amine, requiring activating agents (e.g., HATU) for efficient coupling .

- Electronic effects : The electron-rich aromatic ring enhances nucleophilicity of the aminomethyl group, favoring acylations but increasing sensitivity to oxidation .

Advanced: What computational methods predict crystalline packing and stability for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.